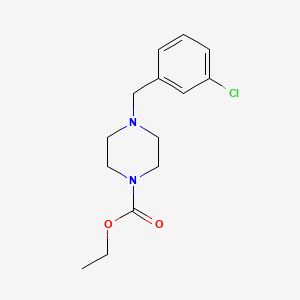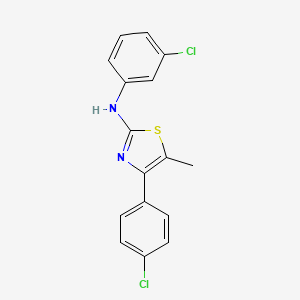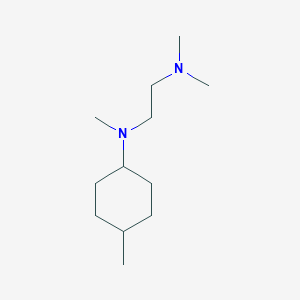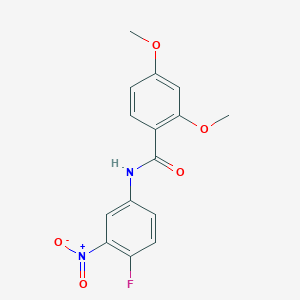![molecular formula C21H25N3O3 B5820115 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of compounds known as benzamides and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is not fully understood. However, it has been proposed that N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide exerts its biological effects through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to interact with various receptors such as the D2 dopamine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to reduce pain perception by modulating the activity of nociceptive neurons. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to have anticonvulsant effects by modulating the activity of GABAergic neurons.
实验室实验的优点和局限性
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has some limitations for lab experiments. It has limited solubility in water, which may limit its use in certain assays. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. One potential direction is to investigate its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate the mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide in more detail. This could involve the use of various molecular and cellular techniques such as gene expression analysis and electrophysiology. Additionally, the development of more potent and selective analogs of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide could also be explored.
合成方法
The synthesis of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide involves the reaction of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 3-aminopropionyl chloride in the presence of triethylamine. The resulting compound is then treated with benzoyl chloride to yield N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been investigated for its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-10-6-5-9-18(19)23-13-15-24(16-14-23)20(25)11-12-22-21(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWWYNVCGKOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)


![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
